molecular formula C10H16ClNS B2902214 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1171226-58-6

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride

Cat. No.: B2902214
CAS No.: 1171226-58-6
M. Wt: 217.76
InChI Key: FQBSLPUYGBBCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with thiourea to form 3-methylbenzylthiourea. This intermediate is then reacted with ethylenediamine to yield the final product, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbenzyl)thio]ethylamine hydrochloride
  • 2-[(3-Methylphenyl)sulfanyl]ethylamine hydrochloride

Uniqueness

2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its combination of a sulfanyl group and an amine group provides versatility in chemical reactions and biological applications .

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSLPUYGBBCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.